molecular formula C26H18N2O2S B2698870 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-59-9

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2698870
CAS No.: 328539-59-9
M. Wt: 422.5
InChI Key: LHHKUXNQLUKRRH-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a phenoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and phenoxybenzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions to form the naphthalen-2-yl-thiazole intermediate. This intermediate is then reacted with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
  • N-(4-(naphthalen-2-yl)thiazol-2-yl)cyclopropanecarboxamide
  • (4-(naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride

Uniqueness

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is unique due to its combination of a thiazole ring with both naphthalene and phenoxybenzamide groups. This structure imparts distinct electronic and steric properties, making it particularly effective in specific applications such as enzyme inhibition and material science .

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various diseases.

The synthesis of this compound typically involves the formation of a thiazole ring, followed by the attachment of naphthalene and phenoxybenzamide groups. A common synthetic route includes:

  • Formation of Thiazole Ring : Reaction of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions.
  • Coupling Reaction : The resulting intermediate is then reacted with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

This compound exhibits its biological effects primarily through enzyme inhibition. The thiazole moiety is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression. Specifically, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamides similar to this compound have shown potent antitumor activity, with IC50 values in the low micromolar range against human cancer cell lines .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (μM)Activity Type
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideStructure0.25Antitumor
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-methylbenzamideStructure0.49 - 48.0Antitumor
Similar Thiazole DerivativeStructureVariesAnticancer

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antitumor Activity : A compound structurally similar to this compound was evaluated against HepG2 cells, showing significant growth inhibition and activation of apoptosis pathways .
  • Inhibition Studies : Another study assessed the inhibitory effects on various kinases involved in cancer progression, demonstrating that derivatives could significantly reduce kinase activity and subsequent tumor cell proliferation .

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(22-12-6-7-13-24(22)30-21-10-2-1-3-11-21)28-26-27-23(17-31-26)20-15-14-18-8-4-5-9-19(18)16-20/h1-17H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKUXNQLUKRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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